
4-(Benzyloxy)-3,5-diiodobenzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“4-(Benzyloxy)pyridine N-oxide” is a 4-substituted pyridine-1-oxide. It undergoes hydrogenation over palladium to afford pyridine . “Monobenzone”, also called “4-(Benzyloxy)phenol” and “monobenzyl ether of hydroquinone (MBEH)” is an organic chemical in the phenol family used as a topical drug for medical depigmentation .
Synthesis Analysis
The synthesis of similar compounds involves various methods. For instance, transition metal complexes were synthesized by four Schiff base ligands obtained from condensation reaction of 4-(benzyloxy)-2-hydroxybenzaldehyde with various aminophenol derivatives .Molecular Structure Analysis
The molecular structure of similar compounds can be determined using various spectroscopic techniques (FT-IR, UV–Vis, NMR, ESR, SEM, fluorescence), mass spectrometry, elemental analysis (CHN) and physical studies (TGA, XRD, molar conductance, melting point) .Chemical Reactions Analysis
“4-(Benzyloxy)pyridine N-oxide” undergoes hydrogenation over palladium to afford pyridine . In another example, sixteen Co(II), Ni(II), Cu(II) and Zn(II) complexes were synthesized by four Schiff base ligands .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds can be determined using various techniques. For instance, the thermal decomposition of complexes indicated that metal complexes are stable up to 150 °C .Aplicaciones Científicas De Investigación
Synthesis and Characterization
4-(Benzyloxy)-3,5-diiodobenzaldehyde is involved in various synthesis and characterization processes in the field of organic chemistry. For instance, the synthesis of benzaldehyde derivatives plays a key role in the development of new compounds with potential applications in various fields. In one study, the synthesis of 4-benzyloxy-2-methoxybenzaldehyde was achieved through O-alkylation reaction and Vilsmeier-Hack reaction, yielding a product with an 82.26% overall yield (Lu Yong-zhong, 2011). Another research focused on synthesizing and characterizing compounds with two Schiff base linking units, using intermediates like 4-heptyloxybenzaldehyde, highlighting the versatility of benzaldehyde derivatives in synthesizing complex molecules (Z. Jamain & M. Khairuddean, 2021).
Catalysis and Chemical Transformations
The compound is also significant in catalysis and chemical transformations. A study demonstrated the Cu(OAc)2-catalyzed remote benzylic C(sp3)–H oxyfunctionalization, utilizing similar compounds for the transformation of various aromatic carbonyl compounds (Jian'an Jiang et al., 2014). This showcases the potential of this compound in facilitating complex organic reactions.
Nonlinear Optical Response and Binding Activities
Research has also been conducted on the nonlinear optical response and binding activities of similar benzaldehyde compounds. One study investigated the non-linear optical response, spectroscopic signature, and binding activity of 4-Benzyloxybenzaldehyde, revealing its potential in nonlinear applications and as an antioxidant (V. Anbu et al., 2017). This highlights the diverse applications of such compounds in areas beyond traditional chemistry, including materials science and biomedical research.
Medicinal Chemistry and Anticancer Activity
In the field of medicinal chemistry, derivatives of benzaldehydes, similar to this compound, have been studied for their anticancer activities. For example, benzyloxybenzaldehyde derivatives were tested against HL-60 cells for anticancer activity, with some compounds showing significant activity at low concentrations (Chin-Fen Lin et al., 2005). This demonstrates the potential therapeutic applications of such compounds in cancer treatment.
Mecanismo De Acción
Target of Action
Compounds with similar structures, such as 4-aminomethyl-7-benzyloxy-2h-chromen-2-ones, have been found to inhibit cholinesterases (acetyl- and butyryl-, ache and bche) and monoamine oxidase b (mao b), which are potential targets for alzheimer’s disease .
Mode of Action
This could result in changes in the biochemical pathways these enzymes are involved in .
Biochemical Pathways
Compounds with similar structures have been found to affect the pathways involving cholinesterases and monoamine oxidase b . These enzymes play crucial roles in neurotransmission, and their inhibition can lead to changes in these pathways.
Result of Action
Based on the similar compound, it is proposed that it may lead to inhibition of cholinesterases and monoamine oxidase b, potentially affecting neurotransmission .
Action Environment
Environmental factors can influence the action, efficacy, and stability of compounds. Factors such as light, temperature, and pH can affect the biosynthesis and stability of similar compounds . .
Safety and Hazards
Propiedades
IUPAC Name |
3,5-diiodo-4-phenylmethoxybenzaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10I2O2/c15-12-6-11(8-17)7-13(16)14(12)18-9-10-4-2-1-3-5-10/h1-8H,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIUDJSLESUFLPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2I)C=O)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10I2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.04 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

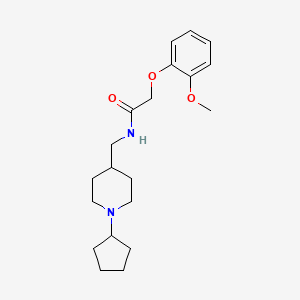
![2-(benzo[d]oxazol-2-ylthio)-N-(2-(methylthio)phenyl)acetamide](/img/structure/B2868494.png)


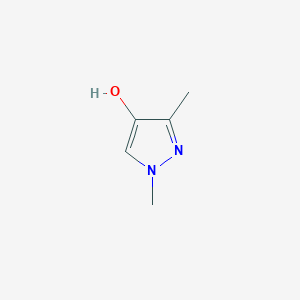
![3-[1-(2,5-dimethylbenzyl)-1H-benzimidazol-2-yl]propan-1-ol](/img/structure/B2868502.png)
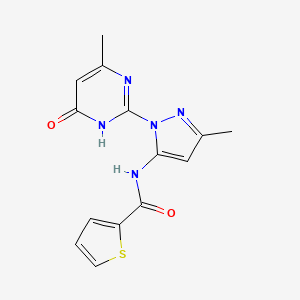
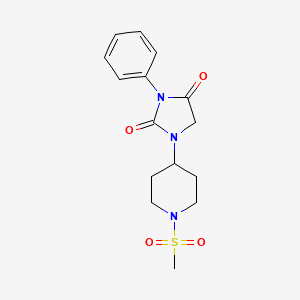
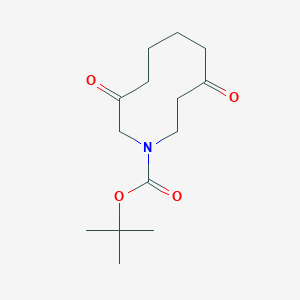

![N-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)propanamide](/img/structure/B2868509.png)
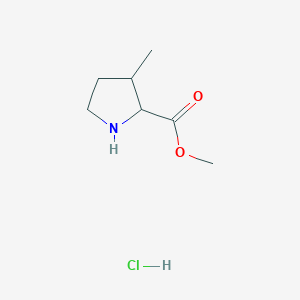
![2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2-fluorophenyl)acetamide](/img/structure/B2868512.png)
![lithium(1+) ion hexahydro-1H-pyrrolo[2,1-c]morpholine-8-carboxylate](/img/structure/B2868513.png)